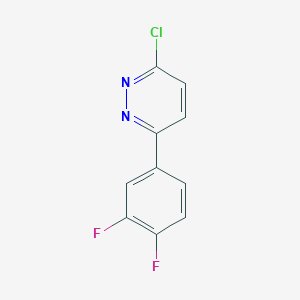
3-Chloro-6-(3,4-difluorophenyl)pyridazine
Übersicht
Beschreibung
3-Chloro-6-(3,4-difluorophenyl)pyridazine is a useful research compound. Its molecular formula is C10H5ClF2N2 and its molecular weight is 226.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Chloro-6-(3,4-difluorophenyl)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C10H7ClF2N2
- CAS Number : 1154334-97-0
- Structure : The compound features a pyridazine ring substituted with a chlorine atom and a difluorophenyl group, which contributes to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showcasing its potential as an effective therapeutic agent.
-
In Vitro Studies :
- The compound demonstrated cytotoxic effects on breast cancer cell lines (T-47D and MDA-MB-231), inducing apoptosis and altering cell cycle progression.
- IC50 values for the compound were reported as follows:
Cell Line IC50 (nM) T-47D 43.8 MDA-MB-231 55.6
-
Mechanism of Action :
- It is suggested that the compound inhibits cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Binding interactions at the CDK2 site were confirmed through molecular docking studies.
Other Biological Activities
In addition to its anticancer effects, this compound has shown potential in other areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are still needed to confirm efficacy against specific pathogens.
- Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways and potentially modulating drug metabolism through cytochrome P450 interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of pyridazine derivatives, including this compound:
-
Study on Anticancer Efficacy :
- A study evaluated a series of pyridazines for their anticancer activity against multiple human cancer cell lines. Results indicated that compounds similar to this compound showed promising results in inhibiting tumor growth and inducing apoptosis.
- The study highlighted the importance of structural modifications in enhancing biological activity.
-
Molecular Docking Analysis :
- In silico studies provided insights into the binding affinities of this compound with various protein targets. These analyses revealed potential interactions that could inform future drug design efforts.
Eigenschaften
IUPAC Name |
3-chloro-6-(3,4-difluorophenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2/c11-10-4-3-9(14-15-10)6-1-2-7(12)8(13)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVQJSWDJDQQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















